molecular formula C10H10BrClOS B14058572 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14058572
M. Wt: 293.61 g/mol
InChI Key: YGWMCSTWRXPDIU-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation Reactions: Hydrogen peroxide (H2O2) or other oxidizing agents are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce disulfides.

Scientific Research Applications

1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution reactions. The thiol group can form covalent bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

  • 2-(Bromomethyl)benzaldehyde
  • 2-(Bromomethyl)benzophenone
  • Methyl 2-(bromomethyl)benzoate

Uniqueness: 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The thiol group adds another layer of complexity, allowing for diverse chemical transformations and applications.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-7-2-1-3-9(14)10(7)8(13)4-5-12/h1-3,14H,4-6H2

InChI Key

YGWMCSTWRXPDIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)C(=O)CCCl)CBr

Origin of Product

United States

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